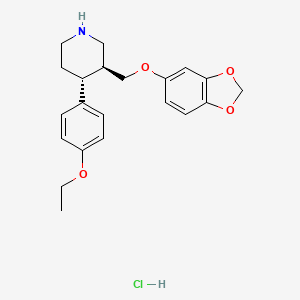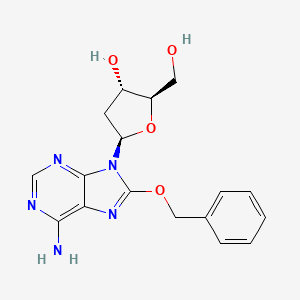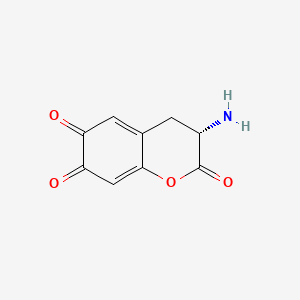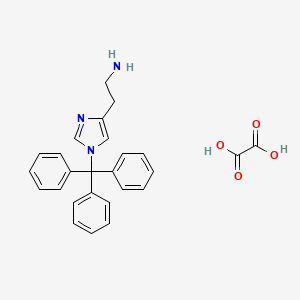
Rizatriptan N10-Oxide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rizatriptan N10-Oxide-d6: is a deuterated derivative of Rizatriptan, a selective serotonin 5-HT1B and 5-HT1D receptor agonist used primarily in the treatment of migrainesThe deuterium labeling (d6) is used to study the pharmacokinetics and metabolic pathways of Rizatriptan by providing a stable isotope for mass spectrometry analysis .
Applications De Recherche Scientifique
Rizatriptan N10-Oxide-d6 is used extensively in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s metabolic pathways using mass spectrometry.
Metabolic Studies: Understanding the metabolism of Rizatriptan and its derivatives in biological systems.
Drug Development: Investigating the efficacy and safety of new migraine treatments.
Analytical Chemistry: Serving as a reference standard in analytical methods development
Mécanisme D'action
Target of Action
Rizatriptan N10-Oxide-d6 primarily targets the 5-HT 1B and 5-HT 1D receptors on intracranial blood vessels and sensory nerves of the trigeminal system . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of various biological and neurological processes.
Mode of Action
This compound acts as a selective agonist for the 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it causes vasoconstriction of intracranial extracerebral blood vessels . This interaction is thought to occur primarily via 5-HT 1B receptors . Additionally, this compound inhibits nociceptive neurotransmission in trigeminal pain pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathway . By acting on the 5-HT 1B and 5-HT 1D receptors, it influences the serotonin levels in the brain, leading to vasoconstriction and inhibition of nociceptive neurotransmission .
Pharmacokinetics
N-monodesmethyl-rizatriptan is a minor metabolite with a pharmacological activity comparable to the parent compound’s . The absorption of this compound is approximately 90%, but it experiences a moderate first-pass effect, resulting in a bioavailability estimate of 47% .
Result of Action
The action of this compound results in the relief of migraine-associated symptoms . It achieves this by reducing the swelling of blood vessels surrounding the brain, which results in the headache pain of a migraine attack .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as the patient’s renal and hepatic function can affect the drug’s metabolism and excretion . Furthermore, the drug’s absorption and bioavailability can be influenced by the patient’s age, gender, and race .
Analyse Biochimique
Biochemical Properties
The primary route of Rizatriptan N10-Oxide-d6 metabolism is via oxidative deamination by monoamine oxidase-A (MAO-A) to the indole acetic acid metabolite . The metabolites of this compound include triazolomethyl-indole-3-acetic acid, rizatriptan-N (10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N (10)-monodesmethyl-rizatriptan .
Cellular Effects
This compound, as a selective 5-HT 1B and 5-HT1D receptor agonist, is used in the treatment of migraines . It is reported to reach the maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .
Molecular Mechanism
This compound works by binding with high affinity to human cloned 5-HT1B and 5-HT1D receptors . It shows weak affinity for other 5-HT1 receptor subtypes (5-HT1A, 5-HT1E, and 5-HT1F) and the 5-HT7 receptor, but has no significant activity at 5-HT2, 5-HT3, α- and β-adrenergic, dopaminergic, histaminergic, muscarinic or benzodiazepine receptors .
Temporal Effects in Laboratory Settings
This compound is reported to have a relatively shorter elimination half-life than other triptans . In a two-period, single i.v. (3 mg, 30-min infusion), and single oral (10 mg) dose study with [ (14)C]rizatriptan in six healthy human males, total recovery of radioactivity was approximately 94%, with unchanged rizatriptan and its metabolites being excreted mainly in the urine .
Metabolic Pathways
This compound is metabolized primarily via oxidative deamination by monoamine oxidase-A (MAO-A) to the indole acetic acid metabolite . The metabolites of this compound include triazolomethyl-indole-3-acetic acid, rizatriptan-N (10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N (10)-monodesmethyl-rizatriptan .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rizatriptan N10-Oxide-d6 involves multiple steps, starting from the appropriate indole derivative. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
N-Alkylation: The indole core is then alkylated with a triazole derivative using a suitable base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Deuteration: The N,N-dimethyl groups are replaced with N,N-bis(methyl-d3) groups through a deuterium exchange reaction using deuterated methyl iodide (CD3I) in the presence of a strong base like potassium carbonate.
Oxidation: The final step involves the oxidation of the amine to the N-oxide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Employing analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Rizatriptan N10-Oxide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents like zinc and acetic acid.
Substitution: The triazole and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Zinc in acetic acid or sodium borohydride in methanol.
Substitution: Various electrophiles or nucleophiles in the presence of suitable catalysts or bases.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Rizatriptan-d6.
Substitution: Substituted triazole or indole derivatives.
Comparaison Avec Des Composés Similaires
Rizatriptan N10-Oxide-d6 is compared with other triptans, such as:
Sumatriptan: Another 5-HT1B/1D receptor agonist used for migraine treatment. Rizatriptan has a faster onset of action but a shorter half-life compared to sumatriptan.
Zolmitriptan: Similar mechanism of action but different pharmacokinetic properties.
Eletriptan: Higher affinity for 5-HT1B/1D receptors but with a longer half-life.
Similar Compounds
- Sumatriptan
- Zolmitriptan
- Eletriptan
- Naratriptan
- Almotriptan
- Frovatriptan
- Lasmiditan
- Rimegepant
- Ubrogepant .
Propriétés
Numéro CAS |
1261392-57-7 |
|---|---|
Formule moléculaire |
C15H19N5O |
Poids moléculaire |
291.388 |
Nom IUPAC |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3/i1D3,2D3 |
Clé InChI |
DQTBNOJGXNZYDG-WFGJKAKNSA-N |
SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] |
Synonymes |
N,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-Oxide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


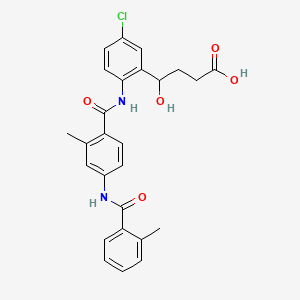
![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)

